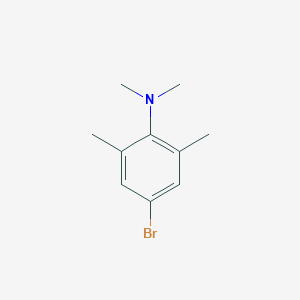

4-bromo-N,N,2,6-tetramethylaniline

説明

Contextual Significance in Modern Organic Chemistry

Substituted anilines are organic compounds derived from aniline (B41778) that have been modified with various functional groups. sigmaaldrich.com They are of paramount importance as they serve as versatile intermediates and starting materials in a wide array of chemical syntheses. sigmaaldrich.comchemicalbook.com Their applications span numerous sectors, including the production of pharmaceuticals, dyes, polymers, and other fine chemicals. ontosight.ai The reactivity of the aniline core, characterized by the simultaneous presence of a benzene (B151609) ring and an amine function, allows for a rich variety of chemical transformations.

The strategic placement of different substituents on the aniline framework is crucial for tailoring the desired biological and physical properties of the final products. ontosight.ai For instance, the introduction of a bromine atom, as seen in 4-bromo-N,N,2,6-tetramethylaniline, adds a polar and heavy element which significantly influences the molecule's physical and chemical characteristics, such as its reactivity, solubility, and boiling point. ontosight.ai This functionalization makes such compounds valuable building blocks for more complex molecules. chemicalbook.com

Research Landscape and Emerging Areas of Inquiry for Substituted Anilines

The synthesis and manipulation of substituted anilines is a dynamic area of research. A significant challenge in this field is achieving regioselectivity, as electrophilic substitution reactions on the aniline ring typically favor the ortho and para positions. hoffmanchemicals.com Consequently, developing efficient and selective methods to synthesize differently substituted anilines, including those with sterically hindered profiles, is a major focus of contemporary research. hoffmanchemicals.comchemrxiv.orgbris.ac.uk

Current investigations are exploring novel catalytic systems to overcome these synthetic hurdles. For example, urea (B33335) ligand-promoted heteroannulation reactions have shown success with sterically-hindered bromoanilines. chemrxiv.org Similarly, advancements in cross-coupling reactions, such as the Suzuki-Miyaura coupling, are expanding the toolkit for creating complex arylated anilines from bromoaniline precursors. rsc.org Research is also delving into the synthesis of novel heterocyclic structures, like purines, based on sterically hindered o-bromoanilines. tandfonline.com These emerging methodologies highlight a trend towards creating highly congested and functionally diverse aniline derivatives that were previously difficult to access. bris.ac.uk

Scope and Objectives of Academic Investigations into this compound

While extensive research exists for the broader class of substituted anilines, dedicated academic investigations into this compound appear to be limited. The primary information available for this specific compound is catalog data from chemical suppliers and databases. chemicalbook.comthermofisher.comthermofisher.com

Therefore, the scope of academic inquiry into this compound is largely prospective. The key objectives for future research would involve a systematic exploration of its fundamental chemical properties and reactivity. Its structure, which combines a para-bromo substituent with four methyl groups creating steric hindrance around the nitrogen atom and at the ortho positions, makes it an excellent candidate for several areas of study:

Investigating Steric and Electronic Effects: The compound provides a model to study how the interplay of steric hindrance from the ortho and N-methyl groups and the electronic influence of the para-bromo substituent affects the reactivity of the amino group and the aromatic ring.

Exploring Novel Synthetic Applications: A primary objective would be to utilize it as a building block in advanced organic synthesis. Based on the reactivity of analogous compounds, it holds potential as an intermediate in the synthesis of novel bioactive molecules and functional materials like organic semiconductors. ontosight.ai

Development of Synthetic Protocols: Research could focus on optimizing synthetic routes to this compound itself, likely through electrophilic bromination of an N,N,2,6-tetramethylaniline precursor. ontosight.ai

A thorough characterization and exploration of its reaction scope would be the first step in unlocking the potential of this specific polysubstituted aniline within the broader landscape of organic chemistry.

Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₄BrN |

| Molecular Weight | 228.13 g/mol |

| CAS Number | 50638-54-5 |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-N,N,2,6-tetramethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-7-5-9(11)6-8(2)10(7)12(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDKEDQKCHIHMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N(C)C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198681 | |

| Record name | N,N,2,6-Tetramethylaniline, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50638-54-5 | |

| Record name | N,N,2,6-Tetramethylaniline, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050638545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,2,6-Tetramethylaniline, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization Studies

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

GC-MS combines gas chromatography to separate components of a mixture with mass spectrometry for their detection and identification. This technique is well-suited for analyzing volatile and thermally stable compounds like 4-bromo-N,N,2,6-tetramethylaniline. researchgate.net

The mass spectrum would show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, this peak would appear as a doublet with a nearly 1:1 intensity ratio, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br. The expected molecular weight is approximately 228.13 g/mol . thermofisher.comnih.gov

Common fragmentation pathways for this type of molecule include the loss of a methyl group (alpha-cleavage) to form a stable iminium ion, which would be a prominent peak in the spectrum.

Interactive Data Table: Predicted GC-MS Fragmentation for this compound

| m/z (mass-to-charge ratio) | Identity of Fragment |

| 227/229 | [M-H]⁺ |

| 212/214 | [M-CH₃]⁺ |

| 184/186 | [M-N(CH₃)₂]⁺ |

| 133 | [M-Br-CH₃]⁺ |

Liquid chromatography-mass spectrometry (LC-MS) is another powerful analytical method that is particularly useful for less volatile compounds or those that might decompose under the high temperatures of GC. rsc.orgrsc.org Using soft ionization techniques like Electrospray Ionization (ESI), LC-MS typically allows for the detection of the intact protonated molecule, [M+H]⁺. This provides a clear confirmation of the molecular weight. The isotopic pattern of bromine would also be observable in the [M+H]⁺ peak, appearing at m/z 228 and 230.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, the exact mass provides unambiguous confirmation of its molecular formula, C₁₀H₁₄BrN.

The theoretical monoisotopic mass of this compound has been computed to be 227.03096 Da. nih.gov An experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would aim to measure the mass of the protonated molecule, [M+H]⁺. The expected exact mass for this ion would be approximately 228.03879 Da.

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, the molecular ion peak in the mass spectrum will appear as a pair of peaks (M and M+2) of almost equal intensity, separated by approximately 2 Da. This characteristic isotopic signature provides definitive evidence for the presence of a single bromine atom in the molecule. rsc.org

Table 1: Computed Mass Properties for C₁₀H₁₄BrN

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄BrN |

| Molecular Weight | 228.13 g/mol nih.gov |

X-ray Crystallography for Solid-State Structural Determination

As of this review, a single-crystal X-ray diffraction study for this compound (CAS 50638-54-5) is not available in the public domain. Such an analysis would provide definitive proof of the molecular structure in the solid state, yielding precise coordinates for each atom. This information is fundamental for a complete understanding of the molecule's three-dimensional architecture.

Should a suitable crystal be analyzed, the study would provide detailed insights into the following aspects:

While this compound lacks classical hydrogen bond donors like N-H groups, its crystal structure would be stabilized by a network of weaker intermolecular interactions. Analysis of related structures suggests that C-H···Br or C-H···π interactions could play a significant role in the crystal packing. nih.gov The bromine atom and the π-system of the benzene (B151609) ring can both act as weak hydrogen bond acceptors.

Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are expected. iucr.orgresearchgate.net The presence of four methyl groups, two of which are ortho to the bulky dimethylamino group, would create significant steric hindrance. This steric crowding would likely influence the packing arrangement, possibly leading to a slipped-stack or herringbone motif rather than a direct face-to-face stacking, to minimize steric repulsion. iucr.orgresearchgate.net

The conformation of the N,N-dimethylamino group relative to the benzene ring is a key structural feature. Due to the steric hindrance imposed by the two ortho-methyl groups (the "buttressing effect"), the dimethylamino group is expected to be twisted significantly out of the plane of the aromatic ring. uni-regensburg.de An X-ray crystallographic study would precisely determine the dihedral angle between the C-N-C plane of the dimethylamino group and the plane of the benzene ring. This angle is crucial as it governs the extent of electronic conjugation between the nitrogen lone pair and the aromatic π-system. Studies on analogous N,2,4,6-tetramethylanilinium salts show that the functional groups on the nitrogen atom are nearly orthogonal to the aniline (B41778) ring. iucr.orgiucr.org

X-ray crystallography would provide highly accurate measurements of all bond lengths and angles within the molecule. nih.govacs.org Of particular interest would be:

The C-N bond lengths, which would indicate the degree of single or double bond character.

The C-Br bond length.

The internal bond angles of the benzene ring, which may show slight distortions from the ideal 120° due to the electronic and steric effects of the various substituents.

The bond angles around the nitrogen atom, which would reveal its geometry.

Table 2: Expected Structural Data from a Hypothetical X-ray Analysis

| Parameter | Expected Observation | Rationale/Comparison |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for substituted anilines nih.gov |

| Intermolecular Interactions | C-H···Br contacts, π-π stacking | Based on related bromo-aromatic and tetramethylaniline structures nih.goviucr.org |

| N-C(aryl) Dihedral Angle | Near 90° | Steric hindrance from ortho-methyl groups forces the NMe₂ group out of the ring plane uni-regensburg.deiucr.org |

| C(aryl)-Br Bond Length | ~1.90 Å | Typical for bromobenzene (B47551) derivatives |

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics (e.g., Infrared, Raman)

Experimental Infrared (IR) and Raman spectra of this compound have not been found in the reviewed literature. However, the expected vibrational modes can be predicted based on its functional groups. IR and Raman spectroscopy are complementary techniques that are highly effective for identifying functional groups and providing a "fingerprint" of the molecule. nih.govnih.gov

The key expected vibrational frequencies include:

C-H Stretching: Aliphatic C-H stretching from the four methyl groups would appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the two hydrogens on the benzene ring would be found just above 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching of the C(aryl)-N and C(alkyl)-N bonds would give rise to bands in the 1250-1350 cm⁻¹ and 1000-1250 cm⁻¹ regions, respectively.

C-Br Stretching: A strong absorption corresponding to the C-Br stretch is expected at lower frequencies, typically in the 500-650 cm⁻¹ range. This band is often more prominent in the Raman spectrum.

FTIR and Raman spectra of related compounds like 4-bromo-2,6-dimethylaniline (B44771) and N,2,4,6-tetramethylanilinium salts confirm these general assignments. iucr.orgchemicalbook.com

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to verify the purity and stoichiometric composition of a synthesized sample. conicet.gov.ar For this compound (C₁₀H₁₄BrN), the theoretical elemental composition is calculated based on its molecular weight of 228.13 g/mol . nih.govthermofisher.com

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | % Composition |

|---|---|---|---|

| Carbon | C | 12.011 | 52.65% |

| Hydrogen | H | 1.008 | 6.18% |

| Bromine | Br | 79.904 | 35.02% |

An experimental result from a combustion analysis that falls within a narrow margin of error (typically ±0.4%) of these theoretical values would confirm the elemental composition and high purity of the sample.

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC)

The separation and purity assessment of this compound relies on modern chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are crucial for quality control during synthesis, for isolating the compound from reaction mixtures, and for quantifying its presence in various matrices. While specific application notes for this compound are not extensively published, established methods for closely related halogenated and methylated anilines provide a strong basis for its analysis.

High-Performance Liquid Chromatography is a versatile technique for the analysis of aniline derivatives. Because compounds like this compound are often thermolabile and polar, HPLC is a suitable alternative to GC as it does not typically require a derivatization step. chromatographyonline.comthermofisher.com Reversed-phase HPLC is the most common mode used for these compounds.

Research on analogous compounds provides insight into effective methodologies. For instance, a reversed-phase HPLC method has been successfully developed for the purity and quantitative determination of mebrofenin, a complex molecule containing a 3-bromo-2,4,6-trimethylphenylamino moiety. researchgate.net This method utilizes a C18 stationary phase with a mobile phase consisting of acetonitrile (B52724), methanol, and phosphoric acid, with UV detection at 205 nm. researchgate.net Similarly, other substituted anilines have been separated using C18 columns with mobile phases of acetonitrile and ammonium (B1175870) formate (B1220265) buffer. nih.gov For purity assessment, HPLC analysis of bromoaniline derivatives has been noted at a UV detection wavelength of 230 nm. google.com

To enhance sensitivity, especially for trace analysis in environmental samples, online Solid-Phase Extraction (SPE) can be coupled with HPLC. chromatographyonline.comthermofisher.com This automated approach helps to preconcentrate the analytes, thereby lowering detection limits. thermofisher.com

Table 1: Illustrative HPLC Conditions for Analysis of Related Bromo- and Tetramethyl-Aniline Compounds

| Parameter | Condition 1 | Condition 2 |

| Stationary Phase | Waters Symmetry C18, 5 µm, 150 x 3.9 mm | Agilent Zorbax SB-C18, 5 µm, 250 x 4.6 mm |

| Mobile Phase | Acetonitrile:Methanol:0.25% Phosphoric Acid (38:6:56 v/v/v) researchgate.net | 65% Acetonitrile, 35% 0.1 M Ammonium Formate Buffer (pH 4.5) nih.gov |

| Flow Rate | 1 mL/min researchgate.net | 2 mL/min nih.gov |

| Detection | UV at 205 nm researchgate.net | UV at 285 nm nih.gov |

| Analyte Example | Mebrofenin (contains bromotrimethylphenylamino group) researchgate.net | Brominated Aromatic Compounds nih.gov |

Gas Chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of halogenated anilines. rsc.orgekb.eg This technique offers high sensitivity and selectivity, allowing for both quantification and structural confirmation. The United States Environmental Protection Agency (EPA) has established methods, such as Method 8131, for the determination of aniline and its derivatives using GC with a nitrogen-phosphorus detector (NPD), which provides excellent selectivity for nitrogen-containing compounds. epa.gov

For the analysis of halogenated anilines, a capillary column such as one coated with 5% Phenyl Methyl Siloxane is often employed. ekb.eg The temperature program is a critical parameter that is optimized to ensure the separation of the analyte from impurities and other components. A typical analysis involves a temperature ramp to effectively elute the compounds based on their volatility and interaction with the stationary phase. rsc.org

Table 2: Representative GC-MS Conditions for the Analysis of Halogenated Anilines

| Parameter | Condition 1 | Condition 2 |

| Column | ZB-SemiVolatiles, 30 m x 0.25 mm ID, 0.25 µm film thickness rsc.org | HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness ekb.eg |

| Carrier Gas | Helium at 1 mL/min rsc.org | Helium at 1.1 mL/min ekb.eg |

| Injector Temp. | 300 °C rsc.org | 250 °C (pulsed splitless) ekb.eg |

| Oven Program | 60°C (2 min), to 120°C at 20°C/min (1 min hold), to 250°C at 5°C/min, to 320°C at 10°C/min (2 min hold) rsc.org | Not specified |

| Detector | Mass Spectrometer (EI, 70 eV) rsc.org | Flame Ionization Detector (FID) or Mass Spectrometer ekb.eg |

| Analytes | Halogenated anilines rsc.org | Halogenated anilines ekb.eg |

In comparative studies of analytical methods for aniline derivatives, GC/MS-MS has been shown to offer a tenfold higher sensitivity than single quadrupole GC/MS, although the precision of both is comparable in certain concentration ranges. d-nb.info For routine analysis and purification, simpler techniques like flash column chromatography using silica (B1680970) gel are also employed, often with eluents such as petroleum ether and ethyl acetate. rsc.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are essential for elucidating the electronic properties of 4-bromo-N,N,2,6-tetramethylaniline. These calculations provide insights into how electrons are distributed within the molecule and how this distribution governs its chemical behavior.

According to molecular orbital theory, the electronic properties of a molecule are largely determined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

For substituted anilines, the electronic landscape is heavily influenced by the substituents on the aromatic ring and the nitrogen atom. In this compound, the two methyl groups at the ortho positions (2 and 6) exert a significant steric effect. This steric hindrance forces the N,N-dimethylamino group to rotate out of the plane of the benzene (B151609) ring. lkouniv.ac.in This twisting disrupts the π-conjugation between the nitrogen lone pair and the aromatic system. As a result, the electron-donating ability of the amino group is significantly diminished compared to that in N,N-dimethylaniline, where the nitrogen lone pair can more effectively delocalize into the ring. lkouniv.ac.insemanticscholar.org This steric inhibition of resonance has a profound effect on the energy levels of the frontier orbitals. The amino groups in 2,6-di-i-propylaniline and N,N-2,6-tetramethylaniline have been noted to have very weak electron-donor properties. semanticscholar.org

The charge distribution within this compound is highly dependent on the interplay between the inductive and resonance effects of its substituents, as well as the significant steric factors. The bromine atom at the para-position is an electron-withdrawing group via its inductive effect but a weak deactivator due to the opposing resonance effect. The methyl groups are weakly electron-donating.

Theoretical calculations, such as Density Functional Theory (DFT), can provide a quantitative picture of the charge distribution by calculating the partial atomic charges. Studies on related substituted anilines have shown that ortho-substitution significantly impacts the charge on the nitrogen atom and the aromatic ring. researchgate.netuni-regensburg.de The steric hindrance from the ortho-methyl groups in this compound reduces the delocalization of the nitrogen's lone pair, leading to a more localized negative charge on the nitrogen atom compared to a planar analogue.

An electrostatic potential (ESP) map would visually represent the charge distribution. For this molecule, the ESP map would likely show a region of negative potential around the nitrogen atom, indicating its basicity, and around the bromine atom due to its lone pairs. The electron-withdrawing nature of the bromine would also influence the potential of the aromatic ring.

The electron density distribution, obtainable from quantum chemical calculations, would confirm the structural insights gained from other methods. For this compound, the electron density would be highest around the nitrogen and bromine atoms. The disruption of conjugation due to the twisted dimethylamino group would result in a more localized electron density on the nitrogen atom and a less perturbed π-system in the benzene ring compared to unsubstituted N,N-dimethylaniline.

Spin density distribution becomes relevant when considering radical species or excited states of the molecule. For the ground state, closed-shell molecule, the spin density is zero everywhere. However, in the event of a reaction involving radical intermediates or upon photoexcitation, computational modeling of the spin density would be crucial to predict the most reactive sites.

Conformational Analysis and Energy Minimization Studies

The most significant conformational feature of this compound is the dihedral angle between the plane of the N,N-dimethylamino group and the plane of the benzene ring. Due to the steric clash between the N-methyl groups and the ortho-methyl groups, this dihedral angle is expected to be large, forcing the dimethylamino group into a nearly perpendicular orientation relative to the aromatic ring.

Energy minimization studies using computational methods can predict the most stable conformation of the molecule. For similar sterically hindered anilines, such as 2,6-diethyl- and 2,6-di-i-propyl-N,N-dimethylanilines, the twist angles have been found to be as large as 77° and 88°, respectively. semanticscholar.org A similar large twist angle would be expected for this compound. This twisted conformation is the global energy minimum, as a planar or near-planar conformation would be energetically unfavorable due to severe steric repulsion.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to explore potential reaction pathways for this compound. For example, in reactions such as electrophilic aromatic substitution or metal-halogen exchange, theoretical calculations can map out the potential energy surface, identifying intermediates and transition states.

Studies on the halogen-lithium exchange in sterically hindered ortho-bromo-N,N-dimethylanilines have utilized quantum chemical modeling to understand the structure and reactivity of the resulting lithiated species. researchgate.netuni-regensburg.de The "buttressing effect" of substituents can influence the ease and selectivity of such reactions. researchgate.net For this compound, modeling a reaction like this would involve calculating the energies of the reactants, products, any intermediates, and the transition states connecting them. The characterization of a transition state involves finding a first-order saddle point on the potential energy surface, which is confirmed by the presence of a single imaginary vibrational frequency.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data for structure verification.

For this compound, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the molecular geometry. The large twist of the N,N-dimethylamino group would significantly influence the chemical shifts of the N-methyl protons and carbons, as well as those of the aromatic ring carbons, particularly the ipso-carbon attached to the nitrogen. While experimental data for the closely related N,N,2,6-tetramethylaniline is available, predicted values help in the detailed assignment of spectra. acs.org

Vibrational frequencies, corresponding to the peaks in an infrared (IR) spectrum, can also be calculated. These calculations can help in assigning the various vibrational modes of the molecule, such as the C-H stretches, C-N stretch, C-Br stretch, and the various aromatic ring vibrations.

Below is a table of predicted ¹³C NMR chemical shifts for the closely related compound N,N-dimethyl-2,6-di-i-propylaniline, which illustrates the impact of steric hindrance. A similar pattern would be expected for this compound, with additional influence from the para-bromo substituent.

Table 1: Predicted ¹³C NMR Chemical Shifts for a Sterically Hindered Aniline (B41778) Derivative This table presents data for a related compound to illustrate the expected electronic effects.

| Atom | Predicted Chemical Shift (ppm) for N,N-dimethyl-2,6-di-i-propylaniline |

|---|---|

| C (ipso-N) | 148.5 |

| C (ortho) | 136.2 |

| C (meta) | 123.8 |

| C (para) | 122.9 |

| N-CH₃ | 44.1 |

| i-Pr CH | 28.3 |

| i-Pr CH₃ | 24.5 |

Data inferred from general knowledge of NMR spectroscopy and steric effects described in the literature. semanticscholar.org

Intermolecular Interaction Modeling

The nature and strength of intermolecular interactions are fundamental to the physical and chemical properties of molecular compounds. For this compound, a tertiary amine, these interactions are primarily dictated by van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding where the nitrogen atom acts as an acceptor. Aromatic stacking is another significant interaction to consider.

Hydrogen Bond Strength

In the solid state, related primary and secondary bromo-anilines have been shown to participate in N-H···Br or N-H···N hydrogen bonds. nih.govresearchgate.net For this compound, interactions with protic solvents or other hydrogen bond donors would be a key factor in its solvation and reactivity.

Aromatic Stacking Interactions

Aromatic stacking, or π–π interaction, is a crucial non-covalent interaction in substituted benzene derivatives. The crystal structure analysis of analogous compounds, such as N,2,4,6-tetramethylanilinium trifluoromethanesulfonate, reveals the presence of π–π stacking interactions. researchgate.net In this related cation, the organic moieties form dimers where the benzene rings are arranged in a parallel-displaced geometry. researchgate.net The separation distance between the centroids of the benzene rings is a key parameter in such interactions. For the N,2,4,6-tetramethylanilinium cation, the distance between the calculated centroids of the benzene rings is 3.9129 (8) Å, with an interplanar spacing of 3.5156 (5) Å and a ring slippage of 1.718 Å. researchgate.net It is reasonable to infer that this compound would also exhibit similar aromatic stacking behavior, influenced by the steric bulk of the four methyl groups and the electronic effect of the bromine substituent. These interactions play a significant role in the condensed-phase packing and can influence the material's bulk properties.

Exploration of Molecular Descriptors Relevant to Reactivity and Applications

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the biological activity and physicochemical properties of compounds.

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes and, consequently, bioavailability. It is calculated based on the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. For this compound, the nitrogen atom is the primary contributor to the TPSA.

Lipophilicity Parameters

Lipophilicity is a critical physicochemical property that influences the solubility, absorption, distribution, metabolism, and excretion (ADME) of a compound. It is commonly expressed as the logarithm of the partition coefficient between n-octanol and water (logP). A related value, XLogP3, is a computationally derived prediction of logP.

| Descriptor | Value | Source |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 3.24 Ų | PubChem CID: 142731 nih.gov |

| XLogP3 | 3.5 | PubChem CID: 142731 nih.gov |

The TPSA value of 3.24 Ų for this compound is relatively low, suggesting good potential for membrane permeability. The XLogP3 value of 3.5 indicates a significant degree of lipophilicity, which is expected given the presence of the aromatic ring, four methyl groups, and a bromine atom. These descriptors are valuable in the early stages of drug discovery and materials science for screening and selecting compounds with desirable properties.

Biological and Medicinal Chemistry Investigations

Intermediate in the Synthesis of Bioactive Molecules

4-Bromo-N,N,2,6-tetramethylaniline serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. researchgate.net The presence of a bromine atom and methyl groups on the aniline (B41778) ring allows for diverse chemical modifications, making it a versatile scaffold in drug discovery.

Substituted anilines are fundamental components in the synthesis of numerous therapeutic agents. For instance, derivatives of 2,6-dimethylaniline (B139824) have been used to create novel benzamides with antimicrobial properties. farmaciajournal.com Similarly, 2,4,6-trimethylaniline (B148799) is a precursor in the synthesis of Schiff bases that have demonstrated anticancer activity. rsc.org The N,N-dimethylaniline moiety has also been incorporated into uracil (B121893) derivatives, leading to compounds with broad-spectrum antibacterial activity. nih.gov

The reactivity of the bromo-substituted aromatic ring, combined with the steric and electronic effects of the methyl groups, provides a platform for the development of targeted therapeutic agents.

Investigations into Potential Antitumor Activity

While direct studies on the antitumor activity of this compound are not extensively documented, research on its structural analogs suggests a potential role in cancer therapy. Derivatives of the closely related 4-bromo-N-ethyl-2-methylaniline have exhibited cytotoxic effects against cancer cell lines. researchgate.net

Furthermore, quinazoline (B50416) derivatives, which can be synthesized using substituted anilines, have shown significant antitumor activity. google.com The incorporation of a dimethylaniline moiety into thiazole, thiophene, and 2-pyridone ring structures has also yielded compounds with notable cytotoxicity against cancer cells. nih.gov These findings underscore the potential of the this compound scaffold in the design of new anticancer agents.

A review of nitrogen-containing heterocyclic moieties highlights their importance in the development of anticancer drugs, further supporting the potential of aniline derivatives in this therapeutic area. researchgate.net

Tyrosine Kinase Inhibition Studies and Mechanisms of Action

The structural characteristics of this compound and its derivatives make them promising candidates for the inhibition of tyrosine kinases, which are critical enzymes in cancer cell signaling pathways. google.com Several patents for cyclic protein tyrosine kinase inhibitors include compounds with similar structural features. google.com

Research on novel tyrosine kinase inhibitors has revealed that the substitution pattern on the aniline ring is crucial for activity. For example, in a series of benzamide (B126) derivatives, ortho-substitution, such as the 2,6-dimethyl groups present in the target compound, was found to be unfavorable for binding to the kinase. mdpi.com This provides valuable insight into the structure-activity relationship for this class of inhibitors.

Pyridyl aniline thiazoles have also been identified as selective inhibitors of protein tyrosine kinases, demonstrating the therapeutic potential of this chemotype. nih.gov

Exploration of Antimicrobial Properties

The antimicrobial potential of derivatives of this compound has been an area of active investigation. Analogs of the related compound 4-bromo-N-ethyl-2-methylaniline have been tested against multidrug-resistant bacteria. researchgate.net

The synthesis of imidazole (B134444) derivatives containing an N,N-dimethylaniline moiety has resulted in compounds with demonstrated antimicrobial activity. researchgate.netnuph.edu.ua Additionally, benzamides derived from 2,6-dimethylaniline have shown promising antimicrobial profiles. farmaciajournal.com The presence of a bromo substituent on amino-linked quinazolines has been shown to enhance their antibacterial and antifungal activity, suggesting that the bromine atom in this compound could contribute favorably to its antimicrobial potential. jst.go.jp

The following table summarizes the antimicrobial activity of some representative aniline derivatives.

| Compound/Derivative Class | Organism(s) | Activity | Reference(s) |

| 6-(4-substituted-1-piperazinyl)uracils | Gram-positive and Gram-negative bacteria | Broad-spectrum antibacterial activity | nih.gov |

| Fluoro- and trifluoromethyl-substituted N-(2-diethylaminoethyl)-N-(2,6-dimethylphenyl)-benzamides | Staphylococcus aureus | Optimal antimicrobial activity | farmaciajournal.com |

| Amino-linked benzothiazolyl quinazolines with bromo substituent | Staphylococcus aureus | Enhanced antibacterial activity | jst.go.jp |

| Amino-linked benzimidazolyl quinazolines with bromo substituent | Aspergillus niger | Enhanced antifungal activity | jst.go.jp |

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of lead compounds. For aniline derivatives, several SAR studies have provided insights into the structural features that govern their biological activity.

In the context of antioxidant activity, the position of the amino group on the aniline ring plays a significant role, with ortho-substituted anilines showing higher activity due to the potential for intramolecular hydrogen bonding. researchgate.net For pyridyl aniline thiazoles with selective cytotoxicity, a 3D-QSAR model was developed to guide further optimization. nih.gov

SAR studies on pyrazole (B372694) derivatives containing an aniline moiety have identified that the nature and position of substituents on the aniline ring are important for antibacterial potency. researchgate.net In a series of amino-linked quinazolines, it was found that the presence of electron-withdrawing groups like bromo and nitro on the quinazoline ring enhanced antimicrobial activity. jst.go.jp

These studies collectively indicate that the biological activity of derivatives of this compound can be finely tuned by modifying the substituents on the aromatic ring and the nature of the heterocyclic systems to which it is attached.

Pharmacological and Toxicological Implications of Structural Modifications

The pharmacological and toxicological profiles of aniline derivatives are of critical importance in drug development. Aniline and its metabolites are known to induce toxicity, including methemoglobinemia and splenotoxicity, through mechanisms involving oxidative stress. tandfonline.comnih.gov

The metabolic activation of anilines can lead to the formation of reactive intermediates that may contribute to their toxicity. nih.gov The presence of substituents on the aniline ring can significantly influence the rate and pathway of metabolism, thereby altering the toxicological profile.

For the closely related compound 4-bromo-N,N-dimethylaniline, safety data indicates that it is harmful if swallowed, in contact with skin, or if inhaled, and it is a skin and eye irritant. nih.gov The potential for aniline-related toxicities is a known challenge in drug discovery, and strategies such as the use of isosteres are being explored to mitigate these risks. acs.org Therefore, any therapeutic development of derivatives of this compound would require careful consideration of their metabolic fate and potential for toxicity.

Future Research Directions and Emerging Avenues

Development of Novel and Sustainable Synthetic Methodologies

Future research will likely focus on developing more environmentally benign and efficient synthetic routes to 4-bromo-N,N,2,6-tetramethylaniline and related polysubstituted anilines. Traditional methods often rely on harsh reagents and produce significant waste. acs.orguantwerpen.bethieme-connect.com The development of "green" synthetic protocols is a key objective in modern chemistry. rsc.org

Key areas for future investigation include:

Catalytic C-H Activation: Direct functionalization of the aniline (B41778) ring through transition metal-catalyzed C-H activation could provide more atom-economical pathways to derivatives of this compound. tohoku.ac.jp This would circumvent the need for pre-functionalized starting materials and reduce the number of synthetic steps.

Flow Chemistry: Continuous flow synthesis offers improved safety, scalability, and control over reaction parameters compared to batch processes. researchgate.net Implementing flow chemistry for the synthesis of sterically hindered anilines could lead to higher yields and purity.

Bio-based Feedstocks: Exploring routes from renewable resources, such as lignin-derived monomers, could offer a sustainable alternative to petrochemical-based syntheses of aromatic amines. acs.orguantwerpen.berug.nl While direct synthesis from biomass is a long-term goal, research into converting bio-derived platform chemicals into aniline derivatives is a growing field. rug.nl

Alternative Diazotization-Iodination Reagents: The development of reusable and non-toxic reagents for diazotization and iodination reactions would represent a significant green advancement over traditional methods that use sodium nitrite (B80452) and strong acids. thieme-connect.com

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic C-H Activation | High atom economy, reduced steps | Development of selective catalysts for meta-functionalization. tohoku.ac.jp |

| Continuous Flow Synthesis | Improved safety, scalability, and control | Optimization of reaction conditions in microreactors. researchgate.net |

| Bio-based Feedstocks | Sustainability, reduced reliance on fossil fuels | Conversion of lignin-derived monomers to aromatic amines. acs.orguantwerpen.berug.nl |

| Green Diazotization | Reduced hazardous waste, milder conditions | Use of reusable polymeric diazotization agents. thieme-connect.com |

Rational Design of New Functional Materials with Enhanced Performance

The unique electronic and steric properties of this compound make it an attractive building block for the rational design of new functional materials. The presence of the bromine atom allows for further functionalization via cross-coupling reactions, while the bulky methyl groups can influence molecular packing and solubility.

Emerging applications in materials science include:

Organic Electronics: Substituted anilines are integral components in organic semiconductors, which are used in flexible displays and printable electronic circuits. liu.seuni-heidelberg.de The specific substitution pattern of this compound could be exploited to tune the electronic properties, such as the HOMO-LUMO gap, of organic electronic materials. acs.org Research in this area would involve synthesizing oligomers and polymers incorporating this moiety and characterizing their charge transport properties. liu.seuni-heidelberg.de

Functional Dyes: Aniline derivatives are precursors to a wide variety of dyes. wisdomlib.orgresearchgate.net The steric hindrance in this compound could be used to create dyes with high quantum yields and photostability by preventing aggregation-caused quenching. beilstein-journals.org Future work could focus on synthesizing and characterizing novel dyes for applications in sensing, imaging, and solar cells. beilstein-journals.orgbohrium.comresearchgate.net

Molecular Switches: Azobenzenes derived from substituted anilines can function as molecular switches, reversibly changing their conformation in response to light. researchgate.net The electronic properties of the aniline precursor can fine-tune the switching behavior of the final product. researchgate.net

| Material Class | Key Property Influenced by Aniline Moiety | Potential Application |

| Organic Semiconductors | Charge transport, HOMO-LUMO gap acs.org | Flexible electronics, printable circuits liu.seuni-heidelberg.de |

| Functional Dyes | Fluorescence quantum yield, photostability beilstein-journals.org | Bio-imaging, sensors, solar cells beilstein-journals.orgbohrium.com |

| Molecular Switches | Photoisomerization, thermal stability | Molecular machines, data storage |

Advanced Computational Studies for Predictive Modeling of Properties and Reactivity

Computational chemistry provides powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. researchgate.net For this compound, advanced computational studies can offer significant insights.

Future computational research avenues include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the geometric and electronic structure of this compound and its derivatives. beilstein-journals.orgnih.gov This can help in understanding its reactivity, predicting spectroscopic properties, and designing molecules with desired electronic characteristics. beilstein-journals.orgniscpr.res.inscispace.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of aniline derivatives with their biological activity or material properties. d-nb.infonih.govbohrium.com This can be used to predict the skin sensitization potential or other toxicological endpoints of new derivatives. d-nb.infonih.gov

Reaction Mechanism Elucidation: Computational studies can be employed to investigate the mechanisms of reactions involving this compound, such as its synthesis or its participation in polymerization reactions. nih.gov This can aid in optimizing reaction conditions and developing more efficient synthetic routes.

| Computational Method | Predicted Property/Application | Relevance to this compound |

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectra beilstein-journals.orgnih.govniscpr.res.inscispace.com | Guiding the design of new functional materials. |

| QSAR Modeling | Biological activity, toxicity d-nb.infonih.govbohrium.com | Predicting the safety profile of new derivatives. |

| Reaction Mechanism Studies | Reaction pathways, transition states nih.gov | Optimizing synthetic routes and catalyst design. |

Integration with Artificial Intelligence and Machine Learning for High-Throughput Screening and Molecular Design

For this compound, these technologies can be applied to:

Accelerate Discovery of New Materials: ML models can be trained on existing data to predict the properties of new derivatives, allowing for the rapid screening of large virtual libraries of compounds. rsc.orgescholarship.orgacs.org This can significantly speed up the identification of promising candidates for functional materials.

Optimize Reaction Conditions: Reinforcement learning and other ML techniques can be used to efficiently explore complex reaction spaces and identify optimal conditions for the synthesis of this compound and its derivatives. escholarship.org

De Novo Design of Molecules: Generative AI models can design entirely new molecules with desired properties, starting from a basic scaffold like this compound. chemrxiv.orgvariational.ai This could lead to the discovery of novel compounds with enhanced performance for specific applications.

Exploration of Biomedical Applications Beyond Current Scope

While the primary applications of many aniline derivatives are in materials science, their structural motifs are also found in many pharmaceuticals. nih.govtandfonline.com The unique substitution pattern of this compound makes it an interesting scaffold for exploring new biomedical applications.

Potential future biomedical research includes:

Inhibitors of Enzymes: Substituted anilines can serve as scaffolds for the design of enzyme inhibitors. tandfonline.comnih.gov The steric and electronic properties of this compound could be leveraged to design selective inhibitors for various therapeutic targets.

Antimicrobial and Anticancer Agents: Schiff bases and other derivatives of substituted anilines have shown promise as antimicrobial and anticancer agents. niscpr.res.inbohrium.com Future research could involve synthesizing and evaluating a library of derivatives of this compound for these activities.

Probes for Bio-imaging: As mentioned earlier, fluorescent dyes derived from this compound could be developed as probes for biological imaging, taking advantage of their potential for high quantum yield and photostability. beilstein-journals.org

Drug Discovery and Development: The aniline motif is often associated with metabolic liabilities in drug candidates. nih.gov The sterically hindered nature of this compound might offer a way to mitigate such issues, making it a potentially valuable building block in medicinal chemistry. nih.gov Copolymers of aniline have also been investigated for their biomedical and pharmaceutical properties. auctoresonline.org

Multidisciplinary Research Collaborations for Comprehensive Understanding

The full potential of this compound can only be realized through multidisciplinary collaborations. colorado.eduhkbu.edu.hkcnrs.fr

Effective research in this area will require the combined expertise of:

Synthetic Organic Chemists: To develop novel and efficient synthetic routes. researchgate.net

Materials Scientists: To design and characterize new functional materials. uni-heidelberg.de

Computational Chemists: To model and predict molecular properties. beilstein-journals.orgumn.edu

Biologists and Pharmacologists: To evaluate the biomedical potential of new derivatives. bohrium.com

Chemical Engineers: To scale up synthetic processes and fabricate devices.

Such collaborations are essential for a comprehensive understanding of the structure-property relationships of this compound and for translating fundamental research into practical applications. colorado.eduhkbu.edu.hk

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。